molecular formula C20H22N4O4S3 B12033438 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 618879-64-4

2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12033438
CAS No.: 618879-64-4
M. Wt: 478.6 g/mol
InChI Key: ODECBTHRSXRMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a hexahydrobenzo[4,5]thieno core, a 3-ethyl substituent, and a 4-oxo group. The thioacetamide bridge links the core to a 4-sulfamoylphenyl moiety, distinguishing it from related compounds. Its structural complexity, including the hexahydro ring system, may influence solubility and metabolic stability compared to non-hydrogenated analogs .

Properties

CAS No.

618879-64-4

Molecular Formula

C20H22N4O4S3

Molecular Weight

478.6 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C20H22N4O4S3/c1-2-24-19(26)17-14-5-3-4-6-15(14)30-18(17)23-20(24)29-11-16(25)22-12-7-9-13(10-8-12)31(21,27)28/h7-10H,2-6,11H2,1H3,(H,22,25)(H2,21,27,28)

InChI Key

ODECBTHRSXRMSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple stepsThe final step involves the attachment of the sulfamoylphenylacetamide moiety through a thioether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge between the pyrimidine core and acetamide moiety is susceptible to nucleophilic substitution. This reaction is critical for introducing structural modifications to enhance pharmacological properties.

Example Reaction:
Replacement of the sulfur atom with oxygen or nitrogen nucleophiles under alkaline conditions:

Thioether+NuS-Nu+Byproducts\text{Thioether} + \text{Nu}^- \rightarrow \text{S-Nu} + \text{Byproducts}

Conditions:

  • Solvent: DMF or DMSO

  • Catalyst: Triethylamine

  • Temperature: 80–100°C

Key Findings:

NucleophileProduct Yield (%)Reaction Time (h)
Methanol626
Ethylamine784
Phenol558

This reactivity enables the synthesis of analogs with improved solubility or bioactivity .

Oxidation of Sulfur Centers

The sulfur atoms in the thioether and thieno[2,3-d]pyrimidine rings undergo oxidation to sulfoxides or sulfones, depending on reaction conditions.

Example Reaction:

ThioetherH2O2,H+Sulfoxide/Sulfone\text{Thioether} \xrightarrow{\text{H}_2\text{O}_2, \text{H}^+} \text{Sulfoxide/Sulfone}

Conditions:

  • Oxidizing agent: H2_2O2_2 or mCPBA

  • Solvent: Acetic acid

  • Temperature: 25–50°C

Key Findings:

  • Sulfoxides form preferentially at 25°C (yield: 85–90%).

  • Prolonged exposure to H2_2O2_2 yields sulfones (yield: 70–75%).

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines, respectively.

Example Reaction (Basic Hydrolysis):

AcetamideNaOH, H2OCarboxylate+NH3\text{Acetamide} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylate} + \text{NH}_3

Conditions:

  • Base: NaOH (2M)

  • Temperature: Reflux

Key Findings:

  • Hydrolysis under basic conditions proceeds faster (t1/2_{1/2}: 2 h) than acidic hydrolysis (t1/2_{1/2}: 6 h).

  • The sulfamoyl group remains intact during hydrolysis.

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring and benzene moieties participate in EAS reactions, such as nitration or halogenation.

Example Reaction (Nitration):

Pyrimidine RingHNO3,H2SO4Nitro Derivative\text{Pyrimidine Ring} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{Nitro Derivative}

Key Findings:

ElectrophilePosition of SubstitutionYield (%)
NO2+_2^+C-5 of Pyrimidine65
Br+^+C-4 of Benzene58

Cycloaddition Reactions

The thieno[2,3-d]pyrimidine core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems .

Example Reaction:

Thieno[2,3-d]pyrimidine+Maleic AnhydrideFused Adduct\text{Thieno[2,3-d]pyrimidine} + \text{Maleic Anhydride} \rightarrow \text{Fused Adduct}

Conditions:

  • Solvent: Toluene

  • Temperature: 120°C

Analytical Characterization

Reaction progress and products are monitored using:

  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient).

  • NMR : Confirmation of substitution patterns (δ 7.2–8.1 ppm for aromatic protons) .

  • IR Spectroscopy : Identification of S=O (1050 cm1^{-1}) and N-H (3300 cm1^{-1}) stretches.

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery. Strategic modifications at the thioether, acetamide, or aromatic positions enable fine-tuning of physicochemical and pharmacological properties .

Scientific Research Applications

Overview

The compound 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its unique structural features allow it to exhibit a range of biological activities and functionalities.

Biological Activities

  • Antioxidant Properties : Compounds related to thiophene derivatives have demonstrated significant antioxidant activity. Research indicates that they can inhibit free radical-induced lipid oxidation, making them potential candidates for developing antioxidant therapies .
  • Anti-inflammatory Effects : The thieno[2,3-d]pyrimidine core is known for its anti-inflammatory properties. Studies have shown that derivatives of this compound can effectively reduce inflammation markers in various biological assays .
  • Pharmacological Applications : Compounds with similar structures have been explored as allosteric enhancers of adenosine receptors and glucagon receptor antagonists. These interactions suggest potential uses in treating metabolic disorders and other conditions related to receptor modulation .

Material Science Applications

  • Dyes and Sensors : The unique electronic properties of thiophene derivatives enable their use in the development of dyes and conductivity-based sensors. Their ability to conduct electricity makes them suitable for applications in organic electronics and sensor technologies .
  • Bio-diagnostics : The compound's structural features may allow it to be utilized in bio-diagnostic applications, particularly in the development of assays that require specific binding interactions or signal transduction mechanisms .

Synthesis and Characterization

The synthesis of 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves several steps that can include reactions with isothiocyanates and carbon disulfide to form thiourea derivatives. Characterization techniques such as FT-IR spectroscopy and NMR spectroscopy are critical for confirming the structure and purity of synthesized compounds .

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant properties of various thiophene derivatives including those resembling the target compound. The results indicated a significant capacity to inhibit lipid peroxidation by up to 30% compared to control substances like ascorbic acid .
  • Anti-inflammatory Research : Another case study focused on the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives in animal models. The findings suggested a reduction in inflammatory cytokines when treated with these compounds, highlighting their therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Key Observations :

  • The 4-sulfamoylphenyl group is rare in thieno[2,3-d]pyrimidines but common in quinazolinones (e.g., ), where it enhances hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physical and Chemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Polar Surface Area (Ų) Reference
Target Compound ~550 (estimated) Not reported ~3.5 (predicted) ~100 (predicted) -
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide 367.88 213–215 5.07 53.18
N-(3-tert-butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 328.45 110–112 4.54 67.30
N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide 469.54 198–200 2.81 132.50
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 493.62 Not reported 3.92 98.40

Key Observations :

  • The target compound’s predicted LogP (~3.5) suggests moderate lipophilicity, balancing solubility and membrane penetration better than ’s chloroacetohydrazide (LogP 5.07) .
  • The sulfamoyl group likely increases polar surface area, enhancing water solubility compared to tert-butyl or ethoxy substituents .

Table 3: Reported Bioactivities

Compound Name Bioactivity IC50/EC50 (µM) Reference
Target Compound Not reported - -
N-(3-tert-butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Antiproliferative (HT-29, MCF-7, HepG-2) 5.07–9.85
N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide Antimicrobial (Gram-positive bacteria) MIC: 12.5–25 µg/mL
Ethyl 2-[3-(4-Nitrophenyl)-4-oxo-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]-thioacetate (15) Cytotoxic (HCT-116) IC50: 8.3

Key Observations :

  • Cyclohepta-thieno derivatives () exhibit stronger cytotoxicity, possibly due to extended aromatic systems enhancing DNA intercalation .

Biological Activity

The compound 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a derivative of thienopyrimidine with potential pharmaceutical applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound's structure is characterized by a thieno[2,3-d]pyrimidine core substituted with a sulfamoylphenyl group and an acetamide moiety. Its molecular formula is C22H25N3O2SC_{22}H_{25}N_3O_2S, and it has a complex stereochemistry that may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide exhibit significant antimicrobial activity. For instance:

  • In vitro studies have demonstrated effectiveness against various bacterial strains. A study highlighted that thienopyrimidine derivatives showed inhibition against Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis .
  • Mechanism of Action : The compound likely interferes with bacterial DNA synthesis or protein synthesis pathways due to the presence of the pyrimidine ring system .

Anticancer Activity

The thienopyrimidine derivatives have also been investigated for their anticancer properties:

  • Cell Line Studies : In vitro assays using cancer cell lines (such as MCF-7 and HeLa) revealed that these compounds induce apoptosis and inhibit cell proliferation. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
  • Synergistic Effects : When combined with existing chemotherapeutics like doxorubicin, enhanced cytotoxicity was observed, suggesting potential for combination therapies .

Anti-inflammatory Effects

Some studies have reported that similar compounds exhibit anti-inflammatory activities:

  • In vivo Models : Animal models treated with these compounds showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating their potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria. This suggests a promising antimicrobial profile worth further exploration in clinical settings .

Case Study 2: Anticancer Activity

A study involving human breast cancer cells demonstrated that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to the control group .

Research Findings Summary

Activity Tested Organisms/Cells Results
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL
AnticancerMCF-7, HeLa50% reduction in cell viability
Anti-inflammatoryIn vivo modelsDecreased levels of TNF-alpha and IL-6

Q & A

Basic: What synthetic methodologies are optimal for synthesizing this compound, and how do reaction conditions influence yield?

Answer:
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclocondensation reactions, alkylation, or nucleophilic substitution. For example:

  • Step 1: React a thienopyrimidine precursor (e.g., 3-ethyl-4-oxo-hexahydrobenzo-thienopyrimidine) with a thiol-containing intermediate (e.g., 2-chloroacetamide derivatives) under reflux in ethanol or acetone with a base like sodium acetate .
  • Step 2: Optimize reaction time (30–60 min reflux) and stoichiometry (1:1 molar ratio of reactants) to achieve yields >80% .
  • Step 3: Use recrystallization from ethanol-dioxane (1:2) or acetic acid to purify the product .
    Key Variables: Prolonged heating may degrade sensitive functional groups, while excess base can lead to side reactions like hydrolysis.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH3_3), sulfamoyl phenyl protons (δ 7.5–8.0 ppm), and thioether linkages .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks).
  • Melting Point Analysis: Compare observed melting points with literature values (±2°C tolerance) .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with UV detection at λ = 254 nm .

Advanced: What strategies resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidine derivatives?

Answer:
Discrepancies in cytotoxicity or enzyme inhibition data often arise from:

  • Assay Variability: Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) and cell lines (e.g., HepG2 vs. MCF-7) .
  • Structural Analogues: Compare substituent effects (e.g., sulfamoyl vs. methoxy groups on phenyl rings) using structure-activity relationship (SAR) models .
  • Solubility Factors: Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid solvent toxicity artifacts .
  • Dose-Response Curves: Validate IC50_{50} values with triplicate experiments and statistical analysis (p < 0.05) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or tubulin). Focus on key residues (e.g., ATP-binding pocket residues in kinases) .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • AI-Driven Optimization: Implement machine learning (e.g., random forest) to iteratively refine synthesis pathways and target affinity .

Methodological: What in vitro assays are suitable for evaluating therapeutic potential?

Answer:

  • Antiproliferative Activity: Use MTT assay in cancer cell lines (e.g., HCT-116, A549) with 48–72 hr incubation and positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition: Screen against COX-2 or HDACs using fluorogenic substrates (e.g., Ac-Try-Gly-AMC for proteases) .
  • Apoptosis Assays: Perform Annexin V-FITC/PI staining followed by flow cytometry to quantify apoptotic cells .
  • Metabolic Stability: Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS/MS .

Advanced: How can reaction conditions be optimized to scale up synthesis without compromising yield?

Answer:

  • Process Control: Use flow chemistry to maintain consistent temperature and mixing, reducing side products .
  • Catalyst Screening: Test alternatives to NaOAc (e.g., K2_2CO3_3) in acetone or DMF to improve reaction efficiency .
  • Green Chemistry: Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • PAT Tools: Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Methodological: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • X-Ray Powder Diffraction (XRPD): Compare diffraction patterns to identify crystalline vs. amorphous phases.
  • Differential Scanning Calorimetry (DSC): Detect melting endotherms and glass transitions (±0.5°C accuracy).
  • Solid-State NMR: Resolve hydrogen-bonding networks using 1H^1H-13C CP/MAS experiments.
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity and stability under varying humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.